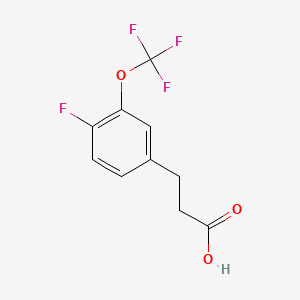

3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid

Descripción general

Descripción

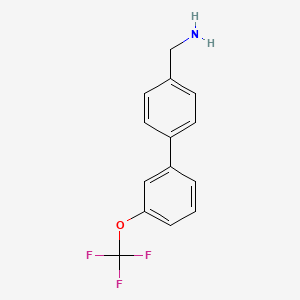

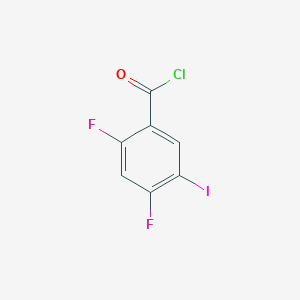

“3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid” is a chemical compound with the CAS Number: 1240256-80-7 . It has a molecular weight of 252.17 . The compound is in liquid form at ambient temperature .

Molecular Structure Analysis

The IUPAC name of the compound is 3-[4-fluoro-3-(trifluoromethoxy)phenyl]propanoic acid . The InChI code is 1S/C10H8F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) .Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature .Aplicaciones Científicas De Investigación

Chiral Derivatization Agent

- 2-Fluoro-2-phenyl propanoic acid, a compound related to 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid, has been utilized as a chiral derivatizing agent. Esters and amides prepared from this acid and chiral alcohols or amines present significant fluorine chemical shift differences between the diastereoisomers (Hamman, 1993).

Polymerization in Food Contact Materials

- The substance 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], closely related to the specified compound, has been assessed for its safety in the polymerization of fluoropolymers used in food contact materials. It was concluded to be safe for the consumer under specific conditions (Andon et al., 2011).

Synthesis and Copolymerization

- Novel trisubstituted ethylenes, including derivatives of the compound , have been synthesized and copolymerized with styrene. These synthesized ethylenes were characterized by various analytical methods and shown to have applications in polymer science (Humanski et al., 2018).

Imaging Hypoxia

- A derivative of the compound, O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT), has been developed for PET imaging of hypoxic tumor tissue. This highlights its potential application in medical imaging and cancer research (Malik et al., 2012).

Renewable Building Block in Materials Science

- 3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for benzoxazine monomers. It demonstrates the compound's potential in creating materials with thermal and thermo-mechanical properties suitable for a range of applications (Trejo-Machin et al., 2017).

Metal Complexes and Halogen-Halogen Interactions

- Fluoro-phenyl-acrylic acids, structurally similar to the specified compound, have been used to synthesize metal complexes. These complexes have been studied for their halogen-halogen interactions and magnetic properties (Liu et al., 2011).

Building Blocks for Fluorinated Compounds

- 2-Fluoroacrylic building blocks, closely related to the specified compound, have been used for synthesizing various fluorine-bearing heterocyclic compounds. This underscores the compound's versatility in organic synthesis (Shi et al., 1996).

Functionalization of Aromatic and Heterocyclic Substrates

- The compound has potential applications in the regiochemically exhaustive functionalization of aromatic and heterocyclic substrates, indicating its utility in the creation of new chemical entities for testing therapeutic or pesticidal activity (Schlosser, 2005).

Propiedades

IUPAC Name |

3-[4-fluoro-3-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQINCBAFDESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

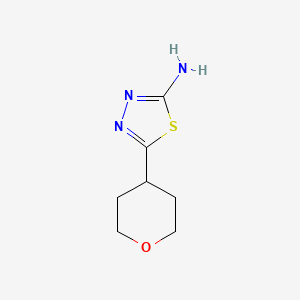

![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)

![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)